molecular formula C12H19N3O4 B1372725 tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate CAS No. 887120-96-9

tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate

Cat. No. B1372725
M. Wt: 269.3 g/mol
InChI Key: UDAAVVGTVULJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate, more commonly referred to as TBDTC, is a chemical compound that is used in a variety of scientific research applications. It is a member of the spirocyclic class of compounds, and is a highly versatile organic molecule. It has a wide range of uses in the laboratory, and is often used as a starting material for the synthesis of various other compounds.

Scientific Research Applications

Supramolecular Arrangements

  • Crystallography and Molecular Structures : Studies on derivatives of tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate, such as 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane, have been conducted to understand their molecular and crystal structures. The findings suggest that these compounds play a role in supramolecular arrangements, influenced by substituents on the cyclohexane ring, forming dimers and ribbons in certain structures (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Stereochemistry

  • Mirror Symmetry : Research on compounds structurally similar to tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate, like tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, reveals insights into stereochemistry, showing molecules with imposed mirror symmetry (Dong, Yun, Suh, Ahn, & Ha, 1999).

Synthesis and Derivatives

  • Novel Routes for Synthesis : Efforts in synthesizing new derivatives and understanding the reaction pathways of compounds related to tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate have been explored. These include studies on oxidative cleavage and amine coupling processes (Srinivasan, Narayana, Samshuddin, & Sarojini, 2012).
  • Radiolabelled Derivatives : Research includes the synthesis of radiolabelled derivatives for potential applications in medical and biological fields (Tran et al., 2009).

Conformational Analysis

  • Spirolactams as Pseudopeptides : The synthesis of spirolactams, closely related to tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate, has been investigated for their use as constrained surrogates in peptide synthesis. These studies offer insight into their conformational properties (Fernandez et al., 2002).

NMR Analysis and Configuration

  • Stereochemistry and NMR : Detailed analyses using NMR techniques have been conducted on similar compounds to understand their stereochemistry and molecular configuration, which are crucial for their chemical behavior and potential applications (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

Chemical Reactions

  • Pathways in Reactions : Studies on the reaction pathways of compounds structurally related to tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate, such as tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, have been carried out, offering insights into their chemical behavior (Moskalenko & Boev, 2012).

properties

IUPAC Name

tert-butyl 2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-11(2,3)19-10(18)15-6-4-5-12(7-15)8(16)13-9(17)14-12/h4-7H2,1-3H3,(H2,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAAVVGTVULJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 3-oxopiperidine-1-carboxylate (0.20 g, 0.0010 mol), potassium cyanide (0.13 g, 0.0020 mol) and ammonium carbonate (0.77 g, 0.0080 mol) in ethanol (4.0 mL, 0.068 mol) and water (2.0 mL) was stirred at 70° C. for 4 h. The mixture was then diluted with ethyl acetate and washed with water, brine, dried and concentrated to give the desired product. LC-MS: 292.0 (M+Na)+.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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